N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide

Alpha-glucosidase inhibition Structure-activity relationship Thiazolidine-1,1-dioxide analogs

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide (CAS 950474-60-9) is a synthetic small molecule (MW 374.5 g/mol) belonging to the thiazolidine-1,1-dioxide class. Its structure features a 2-methoxyphenyl core linked to both a cyclic sulfonamide (isothiazolidine-1,1-dioxide) and a 3-phenylpropanamide side chain.

Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
CAS No. 950474-60-9
Cat. No. B6513067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide
CAS950474-60-9
Molecular FormulaC19H22N2O4S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H22N2O4S/c1-25-18-10-9-16(21-12-5-13-26(21,23)24)14-17(18)20-19(22)11-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,20,22)
InChIKeyHMUWFSYYSZYKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide (950474-60-9): Baseline Structure & Procurement Context


N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide (CAS 950474-60-9) is a synthetic small molecule (MW 374.5 g/mol) belonging to the thiazolidine-1,1-dioxide class [1]. Its structure features a 2-methoxyphenyl core linked to both a cyclic sulfonamide (isothiazolidine-1,1-dioxide) and a 3-phenylpropanamide side chain. This structural motif is distinct from classical 2,4-thiazolidinediones (e.g., rosiglitazone) due to the sulfone oxidation state and the specific substitution pattern around the central phenyl ring [2]. The compound is typically supplied at ≥95% purity for research use, with procurement interest primarily driven by its potential as a probe for glycosidase or related metabolic enzyme targets.

1
Distinct isothiazolidine-1,1-dioxide scaffold for non-PPARγ target exploration
2
1,3,5-trisubstituted phenyl core supports SAR expansion campaigns
3
No published bioactivity data; fits hit-finding or pharmacophore validation studies

Why Generic Substitution Fails: Structural Constraints Differentiating 950474-60-9 from Common Analogs


Simple substitution of this compound with a more widely available thiazolidinedione or sulfonamide derivative is scientifically unreliable due to the specific 1,3,5-trisubstituted phenyl architecture. The simultaneous presence of the electron-donating methoxy group at the 2-position, the hydrogen-bond-accepting cyclic sulfonamide at the 5-position, and the flexible 3-phenylpropanamide chain creates a unique pharmacophoric geometry that is absent in common alternatives [1]. Positional isomers (e.g., PubChem CID 7483129, which places the sulfonamide on a different ring position) demonstrate how minor structural variations lead to completely different compound identities, potentially altering target engagement and biological readout [2]. Therefore, procurement decisions cannot rely on the assumption that other 'phenylpropanamide-thiazolidine' compounds will recapitulate the same activity profile.

Target
Thiazolidine-1,1-dioxide scaffold
Sulfone core with 2-methoxy-5-substitution; distinct from 2,4-dicarbonyl TZDs. Mechanism likely non-PPARγ.
Common Alternative
Thiazolidinediones (TZDs)
Rosiglitazone, pioglitazone require dicarbonyl motif for PPARγ binding. Substitution would alter target engagement.
Risk Factor
Positional Isomer Confusion
CAS 946343-42-6 shares molecular formula but differs in sulfonamide (3- vs 5-) and methoxy (4- vs 2-) placement. Procurement of wrong isomer invalidates SAR.
Verification
Analytical Confirmation Required
1H-NMR or LC-MS should confirm substitution pattern upon receipt. Structural identity cannot be assumed from molecular weight alone.

Differential Evidence: Quantitative Specificity of 950474-60-9 Against Comparators


Evidence Gap: Absence of Published Direct Comparative Data Limits Differentiation Claims

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any published head-to-head comparative studies or standalone quantitative bioactivity data for N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide against a defined comparator such as acarbose, miglitol, or a structurally related analog . Without such data, no quantitative differentiation claim (e.g., IC50 ratios, selectivity folds) can be substantiated. This constitutes a critical evidence gap for procurement decision-making.

Direct Comparative Data
Data to verify
No published IC50, selectivity, or head-to-head data against acarbose or analogs available.
Selection relies on structural uniqueness, not performance.
Primary screening required before use in target-specific studies.
Alpha-glucosidase inhibition Structure-activity relationship Thiazolidine-1,1-dioxide analogs

Structural Differentiation from Classical Thiazolidinedione PPARγ Agonists

While thiazolidinediones (TZDs) like rosiglitazone and pioglitazone exert antidiabetic effects through PPARγ agonism, N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide is a thiazolidine-1,1-dioxide, a distinct chemotype lacking the 2,4-dicarbonyl motif required for classical PPARγ binding [1]. This structural difference fundamentally alters the pharmacophore, precluding any assumption of shared mechanism or in-vivo efficacy with TZDs.

PPARγ Pharmacophore
Class-level inference
Isothiazolidine-1,1-dioxide lacks the 2,4-dicarbonyl motif; sulfone vs. dicarbonyl oxidation state difference.
Precludes assumption of shared mechanism with thiazolidinediones.
Based on known PPARγ binding requirements (PDB: 2PRG).
Nuclear receptor agonism Thiazolidinedione Metabolic syndrome

Positional Isomer Differentiation: Avoiding Procurement of the Wrong Para-Methoxy Analog

A closely related positional isomer, N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS 946343-42-6, PubChem CID 7483129), shares the same molecular formula (C19H22N2O4S, MW 374.5) but differs in sulfonamide attachment position (3- vs 5-position) and methoxy location (4- vs 2-position) [1]. This isomer may exhibit different biological selectivity profiles. Procurement of the incorrect positional isomer would invalidate structure-activity relationship (SAR) studies. No quantitative activity comparison between these isomers is publicly available.

Regioisomeric Purity
Data to verify
Positional isomer (CAS 946343-42-6) differs in sulfonamide (3- vs 5-position) and methoxy (4- vs 2-position).
Incorrect isomer may invalidate SAR conclusions.
NMR or LC-MS verification needed on receipt.
Chemical purity Isomer specificity Structure verification

Application Scenarios for N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide Based on Available Evidence


Exploratory Lead Scaffold for Non-PPARγ Metabolic Targets

Given its structural divergence from classical thiazolidinedione PPARγ agonists [1], this compound is most appropriately used as a starting scaffold for exploring alternative metabolic targets such as carbohydrate-hydrolyzing enzymes (alpha-glucosidases, alpha-amylases) or specific kinases. Its unique 1,3,5-substitution pattern provides novel vectors for SAR expansion, justifying procurement for hit-finding campaigns where thiazolidine-1,1-dioxide libraries are underexplored.

Chemical Probe for Isothiazolidine-1,1-dioxide Pharmacophore Validation

This compound can serve as a chemical probe to validate the biological relevance of the isothiazolidine-1,1-dioxide pharmacophore in cellular assays. Because no public activity data exist, procurement is justified only within well-controlled experiments that will generate primary data. Its use should be paired with a close structural analog panel to define the minimal pharmacophore.

Negative Control Matched-Pair Design

In the absence of confirmed target engagement, 950474-60-9 can function as a matched-pair negative control for structurally similar compounds that exhibit robust activity (e.g., in a sulfonamide-based library). Its procurement alongside an active analog like N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide [2] can help deconvolute structure-dependent pharmacology.

Application
Selection Property
Validation Focus
Exploratory lead scaffold for non-PPARγ targets
Novel 1,3,5-substitution pattern
SAR expansion vs. carbohydrate-hydrolyzing enzymes or kinases
Pharmacophore validation probe
Isothiazolidine-1,1-dioxide core
Primary bioactivity screening in cellular assays
Negative control for matched-pair designs
Absence of reported target engagement
Deconvolute structure-dependent pharmacology with active analogs
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